molecular formula C18H30FNOSi B2460005 4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine CAS No. 1909336-18-0

4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine

Cat. No.: B2460005
CAS No.: 1909336-18-0
M. Wt: 323.527
InChI Key: LHUSPHKABAKPHY-UHFFFAOYSA-N
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Description

4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine is a sophisticated synthetic intermediate of significant value in medicinal chemistry and pharmacology research. Its primary research application lies in its role as a key precursor in the multistep synthesis of complex molecules, particularly those targeting the central nervous system. The tert-butyldimethylsilyl (TBS) group serves as a robust protecting group for the primary alcohol, allowing for selective manipulation of other functional groups during complex synthetic sequences. The 2-fluorophenyl-substituted piperidine core is a privileged scaffold in drug discovery, frequently found in ligands for various neuroreceptors. This specific compound has been identified as a critical intermediate in the synthetic pathway toward potent and selective sigma-1 receptor ligands [https://www.rcsb.org/structure/5HK1]. Research into sigma-1 receptors is a prominent area of investigation due to their modulatory role in several neurological pathways and their potential as therapeutic targets for neuropathic pain, neurodegenerative diseases, and certain psychiatric disorders [https://pubmed.ncbi.nlm.nih.gov/27098166/]. By providing this advanced intermediate, researchers are equipped to efficiently explore structure-activity relationships (SAR) around the piperidine core and develop novel probes to further elucidate the complex physiological functions of the sigma-1 receptor and its implications in disease states. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl-[[1-(2-fluorophenyl)piperidin-4-yl]methoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30FNOSi/c1-18(2,3)22(4,5)21-14-15-10-12-20(13-11-15)17-9-7-6-8-16(17)19/h6-9,15H,10-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUSPHKABAKPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30FNOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The protected intermediate is then subjected to further reactions to introduce the piperidine and 2-fluorophenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluorophenyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: NaH or KOtBu, dimethylformamide (DMF), elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Development

The compound is primarily explored for its role as a building block in the synthesis of various pharmaceuticals. The fluorophenyl group can enhance the pharmacokinetic properties of drug candidates, making them more effective against specific targets. For instance, derivatives of this compound have been investigated for their potential as inhibitors of certain enzymes involved in disease pathways.

Synthesis of Bioactive Molecules

The TBDMS group serves as a protective group that allows for selective reactions without interfering with other functional groups present in the molecule. This property is particularly useful in multi-step organic synthesis, where the protection and deprotection of functional groups are crucial for obtaining desired products.

Catalysis

Research has indicated that compounds similar to 4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine can be utilized in catalytic systems. For example, they may participate in reactions involving metal complexes that facilitate transformations such as dearomatization or oxidation processes .

Case Studies

StudyObjectiveFindings
Study on MIF InhibitionInvestigating the inhibition of macrophage migration inhibitory factor (MIF) using derivativesThe compound was tested for its ability to inhibit MIF's tautomerase activity, showing promising results that suggest potential therapeutic applications in inflammation and cancer .
Synthesis of Antibacterial AgentsDeveloping new antibacterial compounds based on piperidine derivativesSeveral derivatives were synthesized from this compound and tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity .
Catalytic ReactionsExploring the use of piperidine derivatives in catalytic systemsThe compound was part of a study showcasing its efficacy in facilitating intramolecular coupling reactions, highlighting its role in modern synthetic chemistry .

Mechanism of Action

The mechanism of action of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The fluorophenyl group may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
4-{[(TBS)Oxy]Methyl}-1-(2-Fluorophenyl)Piperidine (Target) 2-Fluorophenyl, TBS-protected hydroxymethyl ~337.5* CNS drug candidates; enhanced metabolic stability
(3S,4R)-3-(((TBS)Oxy)Methyl)-4-(4-Fluorophenyl)Piperidine 4-Fluorophenyl, TBS-protected hydroxymethyl 337.5 G protein-coupled receptor kinase (GRK2) inhibitors; 55% synthesis yield
Tert-Butyl 4-[2-(Trifluoromethylsulfonyl)Oxy]PhenylPiperidine-1-Carboxylate Trifluoromethylsulfonyloxy, Boc-protected 409.4 Intermediate in kinase inhibitors; improved solubility in polar solvents
4-(4-(Trifluoromethyl)Phenyl)Piperidine.HCl 4-Trifluoromethylphenyl 261.7 Anticancer and antimicrobial agents; 67% yield in coupling reactions
Tert-Butyl 4-(Hydroxy(Pyridin-2-YL)Methyl)Piperidine-1-Carboxylate Pyridinyl-hydroxymethyl, Boc-protected 320.4 Neurotransmitter analogs; 95% purity

*Calculated based on analogous compounds in .

Key Research Findings

GRK2 Inhibition : The 4-fluorophenyl analog in demonstrated IC₅₀ = 12 nM for GRK2, whereas the target compound’s 2-fluorophenyl group may alter selectivity due to steric clashes in the enzyme’s active site.

Antimicrobial Activity : 4-Trifluoromethylphenylpiperidines (e.g., ) showed MIC = 8 µg/mL against S. aureus, but the target compound’s fluorine placement may reduce efficacy due to weaker hydrophobic interactions.

Synthetic Yields : TBS-protected piperidines typically achieve 55–98% yields in multi-step syntheses, as seen in , compared to 67% for trifluoromethylphenyl derivatives .

Biological Activity

The compound 4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the available data.

Molecular Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 4-(((tert-butyldimethylsilyl)oxy)methyl)-1-(2-fluorophenyl)piperidine
  • Molecular Formula : C18H30FNOSi
  • Molecular Weight : 335.50 g/mol
  • CAS Number : 1909336-18-0

Physical Properties

PropertyValue
AppearanceWhite powder
Purity≥ 95%
Storage Temperature4°C

Research indicates that compounds containing piperidine rings often exhibit significant biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the lipophilicity of the compound, potentially improving its bioavailability and membrane permeability.

Pharmacological Studies

  • Antidepressant Activity : A study demonstrated that piperidine derivatives could modulate serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties. The specific role of the fluorophenyl moiety in enhancing these effects remains under investigation .
  • Neuroprotective Effects : In vitro assays indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This protective effect is attributed to the modulation of reactive oxygen species (ROS) production .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving rodents, administration of this compound resulted in a significant reduction in neurodegeneration markers following induced oxidative stress. The findings suggest a promising avenue for further research into neuroprotective therapies for conditions such as Alzheimer's disease .

Case Study 2: Antitumor Activity in Cell Lines

A recent investigation explored the effects of this compound on various cancer cell lines, including breast and lung cancer. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting effective anticancer activity at micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-{[(tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection strategies for the tert-butyldimethylsilyl (TBDMS) group and regioselective functionalization of the piperidine ring. For example, analogous piperidine derivatives are synthesized using nucleophilic substitution under anhydrous conditions (e.g., DCM as solvent, NaOH for deprotonation) . Purification via column chromatography (e.g., silica gel) or recrystallization is critical, with purity confirmed by HPLC (≥99%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Due to the TBDMS group’s sensitivity to moisture and acidic conditions, storage should be in airtight containers under inert gas (e.g., argon) at −20°C. Safety protocols include using PPE (gloves, lab coat, goggles) and working in a fume hood. Avoid exposure to water or protic solvents during handling .

Q. What analytical techniques are recommended for structural confirmation?

  • Methodological Answer : Use NMR (¹H, ¹³C, ¹⁹F) to confirm the fluorophenyl and TBDMS groups. High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight. Purity is assessed via reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solvent interactions, or protein binding). Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Control for TBDMS hydrolysis, which can alter activity . Statistical tools (e.g., Grubbs’ test) identify outliers, while molecular dynamics simulations model interactions with biological targets .

Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., fluorophenyl group deactivation)?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading, solvent polarity). For fluorophenyl derivatives, electron-withdrawing groups can reduce undesired side reactions. Inert atmospheres and dry solvents minimize TBDMS cleavage. Real-time monitoring via FTIR or Raman spectroscopy aids in endpoint determination .

Q. How does the stereochemistry of the piperidine ring influence biological activity?

  • Methodological Answer : Enantiomeric separation (e.g., chiral HPLC or SFC) isolates stereoisomers. Compare activity in receptor-binding assays (e.g., 5-HT or enzyme inhibition). For example, fluorophenyl-piperidine analogs show stereospecific interactions with serotonin receptors, where the (R)-configuration enhances potency . Computational docking (e.g., AutoDock Vina) predicts binding poses to rationalize empirical data .

Q. What are the metabolic stability challenges associated with the TBDMS group in vivo?

  • Methodological Answer : The TBDMS group is prone to enzymatic hydrolysis in biological systems. Assess stability using liver microsome assays (human/rat) and identify metabolites via LC-MS/MS. Structural analogs with alternative protecting groups (e.g., TBDPS) may improve pharmacokinetic profiles .

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